![molecular formula C40H60Br2O4 B12620504 1,1'-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene] CAS No. 918639-75-5](/img/structure/B12620504.png)
1,1'-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene] is an organic compound characterized by its unique structure, which includes ethyne (acetylene) linkages and brominated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the brominated aromatic precursors, such as 4-bromo-5-(dodecyloxy)-2-methoxybenzene.
Sonogashira Coupling: The key step involves the Sonogashira coupling reaction, where the brominated aromatic precursors are coupled with ethyne (acetylene) under palladium-catalyzed conditions. This reaction is typically carried out in the presence of a base, such as triethylamine, and a copper co-catalyst.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the aromatic rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethyne linkages.
Cross-Coupling Reactions: The ethyne linkages can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while cross-coupling reactions can produce extended conjugated systems.
Scientific Research Applications
1,1’-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene] has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.
Organic Electronics: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: The compound’s unique structure makes it suitable for use in chemical sensors and biosensors.
Pharmaceutical Research: It is investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of 1,1’-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene] involves its interaction with molecular targets through its ethyne linkages and brominated aromatic rings. These interactions can influence the electronic properties of the compound, making it suitable for use in electronic devices. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Ethyne-1,2-diyl)bis[4-bromo-2-methoxybenzene]: Similar structure but lacks the dodecyloxy groups.
1,1’-(Ethyne-1,2-diyl)bis[4-bromo-5-(octyloxy)-2-methoxybenzene]: Similar structure with shorter alkoxy chains.
1,1’-(Ethyne-1,2-diyl)bis[4-chloro-5-(dodecyloxy)-2-methoxybenzene]: Similar structure with chlorine atoms instead of bromine.
Uniqueness
1,1’-(Ethyne-1,2-diyl)bis[4-bromo-5-(dodecyloxy)-2-methoxybenzene] is unique due to the presence of both bromine atoms and dodecyloxy groups, which enhance its solubility and electronic properties. The combination of these features makes it particularly suitable for applications in organic electronics and materials science.
Properties
CAS No. |
918639-75-5 |
|---|---|
Molecular Formula |
C40H60Br2O4 |
Molecular Weight |
764.7 g/mol |
IUPAC Name |
1-bromo-4-[2-(4-bromo-5-dodecoxy-2-methoxyphenyl)ethynyl]-2-dodecoxy-5-methoxybenzene |
InChI |
InChI=1S/C40H60Br2O4/c1-5-7-9-11-13-15-17-19-21-23-27-45-39-29-33(37(43-3)31-35(39)41)25-26-34-30-40(36(42)32-38(34)44-4)46-28-24-22-20-18-16-14-12-10-8-6-2/h29-32H,5-24,27-28H2,1-4H3 |
InChI Key |
ZLZAMWRWPAWKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C(=C1)C#CC2=CC(=C(C=C2OC)Br)OCCCCCCCCCCCC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




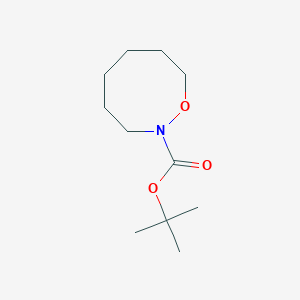
![[Ethyl(dimethyl)silyl] pentanoate](/img/structure/B12620437.png)
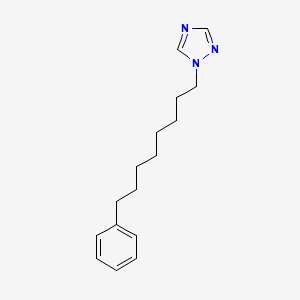
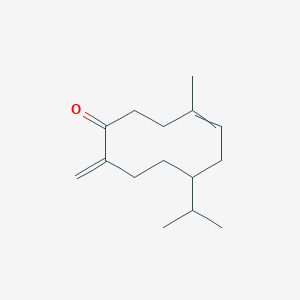
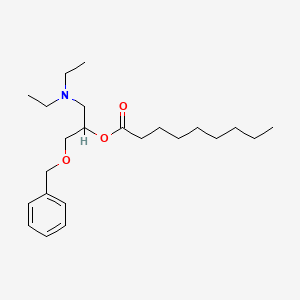
![Cyclohexanepropanamide, alpha-[[2-[[(3-chlorophenyl)methyl]amino]-6-(1H-pyrrol-1-yl)-4-pyrimidinyl]amino]-N-[[4-(trifluoromethyl)phenyl]methyl]-, (alphaR)-](/img/structure/B12620454.png)
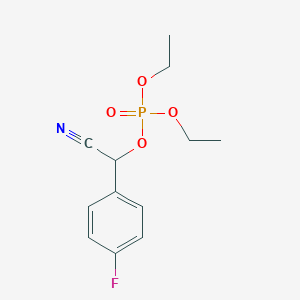
![3-[(5-Bromopyridin-3-yl)oxy]-5-chlorophenol](/img/structure/B12620473.png)
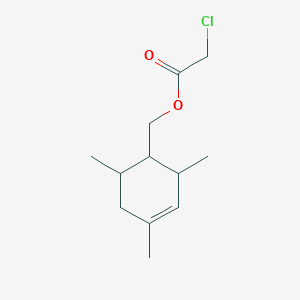

![Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro-](/img/structure/B12620495.png)
![1-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride](/img/structure/B12620502.png)
